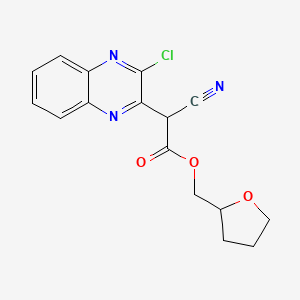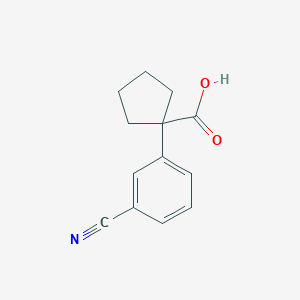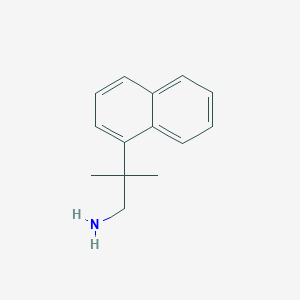![molecular formula C13H15N3O6 B13529210 Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13529210.png)
Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an oxazolo[5,4-d]pyrimidine core, a methoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolo[5,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Esterification: The ethyl ester functional group is introduced through esterification reactions, typically using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its oxazolo[5,4-d]pyrimidine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O6 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C13H15N3O6/c1-4-7(12(18)20-3)16-6-14-10-8(11(16)17)9(15-22-10)13(19)21-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
CKFFTDYMUGFYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)N1C=NC2=C(C1=O)C(=NO2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)


![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)




